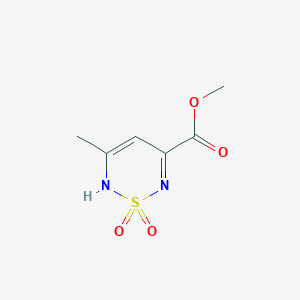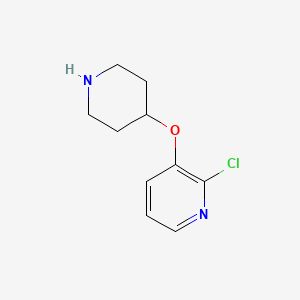![molecular formula C11H14ClNO4S B11723932 methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate](/img/structure/B11723932.png)
methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methanesulfonamido group attached to a propanoate backbone, with a 3-chlorophenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate typically involves the reaction of (2S)-2-aminopropanoic acid with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then esterified with methanol to yield the final product. The reaction conditions generally include maintaining a low temperature to control the reactivity of the sulfonyl chloride and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Methyl (2S)-2-[N-(4-chlorophenyl)methanesulfonamido]propanoate
- Methyl (2S)-2-[N-(3-bromophenyl)methanesulfonamido]propanoate
- Methyl (2S)-2-[N-(3-fluorophenyl)methanesulfonamido]propanoate
Uniqueness
Methyl (2S)-2-[N-(3-chlorophenyl)methanesulfonamido]propanoate is unique due to the presence of the 3-chlorophenyl group, which can influence its reactivity and biological activity. The position and nature of the substituent on the phenyl ring can significantly impact the compound’s properties, making it distinct from other similar compounds with different substituents.
属性
分子式 |
C11H14ClNO4S |
|---|---|
分子量 |
291.75 g/mol |
IUPAC 名称 |
methyl (2S)-2-(3-chloro-N-methylsulfonylanilino)propanoate |
InChI |
InChI=1S/C11H14ClNO4S/c1-8(11(14)17-2)13(18(3,15)16)10-6-4-5-9(12)7-10/h4-8H,1-3H3/t8-/m0/s1 |
InChI 键 |
GICWWZRRGPWNPK-QMMMGPOBSA-N |
手性 SMILES |
C[C@@H](C(=O)OC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
规范 SMILES |
CC(C(=O)OC)N(C1=CC(=CC=C1)Cl)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-Tert-butylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B11723871.png)

![4-[(Piperazin-1-yl)methyl]benzamide hydrochloride](/img/structure/B11723882.png)



![N''-methyl-N-(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)guanidine hydrochloride](/img/structure/B11723904.png)

![[5-(2-Methylphenyl)pyridin-3-yl]boronic acid](/img/structure/B11723922.png)




